molecular formula C15H13Cl2NO2S2 B3894307 (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3894307
M. Wt: 374.3 g/mol
InChI Key: KRSNVALIOODAPV-MLPAPPSSSA-N
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Description

(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a dichlorobenzylidene and tetrahydrofuran-2-ylmethyl substituent, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzylidene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is investigated for its anticancer properties. Preliminary studies have indicated that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatile reactivity makes it a valuable component in the production of various chemical products.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the tetrahydrofuran-2-ylmethyl substituent.

    (5Z)-5-(2,4-dichlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl substituent.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl substituent in (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for various applications compared to its analogs.

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S2/c16-10-4-3-9(12(17)7-10)6-13-14(19)18(15(21)22-13)8-11-2-1-5-20-11/h3-4,6-7,11H,1-2,5,8H2/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSNVALIOODAPV-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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